molecular formula C13H19N5O2 B7050873 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-(4-methyl-1,2,4-triazol-3-yl)propanamide

3-(5-tert-butyl-1,3-oxazol-2-yl)-N-(4-methyl-1,2,4-triazol-3-yl)propanamide

Cat. No.: B7050873
M. Wt: 277.32 g/mol
InChI Key: CTCBNENNWQKBJV-UHFFFAOYSA-N
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Description

3-(5-tert-butyl-1,3-oxazol-2-yl)-N-(4-methyl-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features both oxazole and triazole rings. These heterocyclic structures are often found in various biologically active molecules, making this compound of interest in medicinal chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-(4-methyl-1,2,4-triazol-3-yl)propanamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the oxazole ring: Starting from a suitable precursor, such as an amino alcohol, the oxazole ring can be formed through cyclization reactions.

    Introduction of the tert-butyl group: This can be achieved via alkylation reactions using tert-butyl halides.

    Formation of the triazole ring: This can be synthesized through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Coupling of the oxazole and triazole rings: This step involves forming the amide bond, typically through condensation reactions using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the oxazole ring.

    Reduction: Reduction reactions could target the triazole ring or the amide bond.

    Substitution: Various substitution reactions can occur, especially on the oxazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(5-tert-butyl-1,3-oxazol-2-yl)-N-(4-methyl-1,2,4-triazol-3-yl)propanamide could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-(4-methyl-1,2,4-triazol-3-yl)butanamide
  • 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-(4-methyl-1,2,4-triazol-3-yl)pentanamide

Uniqueness

The uniqueness of 3-(5-tert-butyl-1,3-oxazol-2-yl)-N-(4-methyl-1,2,4-triazol-3-yl)propanamide lies in its specific combination of functional groups and ring structures, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-(5-tert-butyl-1,3-oxazol-2-yl)-N-(4-methyl-1,2,4-triazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-13(2,3)9-7-14-11(20-9)6-5-10(19)16-12-17-15-8-18(12)4/h7-8H,5-6H2,1-4H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCBNENNWQKBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CCC(=O)NC2=NN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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